Ethyl 3,5-dichloro-4-hydroxybenzoate hydrate
Overview
Description
Ethyl 3,5-dichloro-4-hydroxybenzoate hydrate is a chemical compound with the molecular formula C9H10Cl2O4·xH2O. It is a white crystalline substance known for its various applications in scientific research and industry. The compound is characterized by the presence of two chlorine atoms, a hydroxyl group, and an ester group, making it a versatile molecule in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5-dichloro-4-hydroxybenzoate hydrate typically involves the esterification of 3,5-dichloro-4-hydroxybenzoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3,5-dichloro-4-hydroxybenzoic acid+ethanolH2SO4ethyl 3,5-dichloro-4-hydroxybenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dichloro-4-hydroxybenzoate hydrate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Derivatives with substituted nucleophiles.
Oxidation: 3,5-dichloro-4-hydroxybenzaldehyde.
Reduction: 3,5-dichloro-4-hydroxybenzyl alcohol.
Scientific Research Applications
Ethyl 3,5-dichloro-4-hydroxybenzoate hydrate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics and antifungal agents.
Medicine: Explored for its anti-inflammatory and antioxidant properties, which could be beneficial in treating various inflammatory and oxidative stress-related conditions.
Industry: Utilized in the production of insecticides, herbicides, and fungicides
Mechanism of Action
The mechanism of action of ethyl 3,5-dichloro-4-hydroxybenzoate hydrate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. The compound’s anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,5-dichloro-4-hydroxybenzoate: The anhydrous form of the compound.
3,5-Dichloro-4-hydroxybenzoic acid: The precursor used in the synthesis of the ester.
Ethyl 4-hydroxybenzoate: A similar ester without the chlorine substituents.
Uniqueness
Ethyl 3,5-dichloro-4-hydroxybenzoate hydrate stands out due to the presence of chlorine atoms, which enhance its reactivity and biological activity. The hydrate form also offers improved solubility and stability compared to its anhydrous counterpart .
Properties
IUPAC Name |
ethyl 3,5-dichloro-4-hydroxybenzoate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3.H2O/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5;/h3-4,12H,2H2,1H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWYUTGPAKJZFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Cl)O)Cl.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583647 | |
Record name | Ethyl 3,5-dichloro-4-hydroxybenzoate--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207291-58-5 | |
Record name | Ethyl 3,5-dichloro-4-hydroxybenzoate--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3,5-dichloro-4-hydroxybenzoate hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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